(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone

Catalog No.
S1899195
CAS No.
93239-42-0
M.F
C5H5Cl3O2
M. Wt
203.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone

CAS Number

93239-42-0

Product Name

(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone

IUPAC Name

(4R)-4-methyl-4-(trichloromethyl)oxetan-2-one

Molecular Formula

C5H5Cl3O2

Molecular Weight

203.45 g/mol

InChI

InChI=1S/C5H5Cl3O2/c1-4(5(6,7)8)2-3(9)10-4/h2H2,1H3/t4-/m1/s1

InChI Key

MIYJBPXTAZJPGX-SCSAIBSYSA-N

SMILES

CC1(CC(=O)O1)C(Cl)(Cl)Cl

Canonical SMILES

CC1(CC(=O)O1)C(Cl)(Cl)Cl

Isomeric SMILES

C[C@@]1(CC(=O)O1)C(Cl)(Cl)Cl

(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone is a chiral compound characterized by its unique oxetane ring structure. This compound, with the chemical formula C5_5H5_5Cl3_3O2_2 and a molecular weight of approximately 203.45 g/mol, is notable for its potential applications in organic chemistry, pharmaceuticals, and materials science. The presence of the trichloromethyl group contributes to its distinct chemical properties, making it a valuable subject for research and development .

Precursor for (S)-Citramalic Acid

One of the primary applications of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone lies in the synthesis of (S)-citramalic acid. This specific enantiomer of citramalic acid finds use in various research areas, including the production of biodegradable polymers and pharmaceuticals [].

  • Oxidation: This compound can be oxidized to yield more complex derivatives.
  • Reduction: Reduction processes can convert the trichloromethyl group into simpler forms.
  • Substitution: The trichloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective for reduction processes.
  • Substitution Reagents: Nucleophiles such as amines and alcohols can facilitate substitution reactions.

Research indicates that (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone may exhibit significant biological activity. Its unique structure allows it to interact with various biological targets, potentially influencing metabolic pathways. The trichloromethyl group can participate in electrophilic reactions, while the oxetane ring may undergo ring-opening reactions under specific conditions, making it a candidate for studies involving enzyme interactions and drug development.

Synthetic Routes

The synthesis of (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone typically involves:

  • Starting Materials: Trichloromethyl ketones or carbinols.
  • Reagents: Strong oxidizing agents are employed to facilitate the formation of the oxetane ring.
  • Conditions: Controlled temperature and pressure conditions are maintained to optimize yield and purity.

Industrial Production

In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency. Advanced purification techniques, such as distillation or recrystallization, are often employed to isolate the final product with high purity levels.

(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone finds applications across various fields:

  • Organic Synthesis: It serves as a building block for more complex molecules.
  • Pharmaceuticals: Investigated for potential uses in drug development due to its biological activity.
  • Materials Science: Used in creating advanced materials, including specialty chemicals and polymers.

Studies on (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone have focused on its interaction with biomolecules and enzymes. The compound's reactivity profile suggests that it could play a role in metabolic pathways or serve as a pharmacophore in medicinal chemistry. Ongoing research aims to elucidate these interactions further, providing insights into its potential therapeutic applications.

Similar Compounds: Comparison with Other Compounds

Similar Compounds

  • 4-Methyl-4-(dichloromethyl)-2-oxetanone
  • 4-Methyl-4-(bromomethyl)-2-oxetanone
  • 4-Methyl-4-(chloromethyl)-2-oxetanone

Uniqueness

(R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone is distinguished by its trichloromethyl group, which imparts unique chemical reactivity compared to similar compounds that feature different halogen substituents or lack chirality. This unique combination of structural features endows it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4R)-4-methyl-4-(trichloromethyl)oxetan-2-one

Dates

Modify: 2023-08-16

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